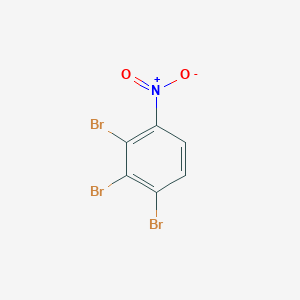

1,2,3-Tribromo-4-nitrobenzene

Description

Significance of Highly Substituted Aromatic Systems in Chemical Research

Highly substituted aromatic systems, which are benzene (B151609) rings bearing multiple functional groups, are foundational to numerous areas of chemical science. Although simple benzene derivatives are common, polysubstituted arenes are less prevalent yet crucial components in a variety of functional molecules. Their importance is underscored by their presence in pharmaceuticals, agrochemicals, dyes, and advanced materials. The dense arrangement of substituents on the aromatic core can lead to unique electronic, steric, and physical properties.

The development of efficient synthetic methods to create these highly functionalized frameworks is a significant focus of modern organic chemistry. Traditional methods often rely on the sequential modification of a pre-existing benzene ring, a process that can be lengthy and challenging as more substituents are added. Consequently, research into novel strategies, such as annulation reactions that construct the ring directly, is vital for advancing the field. The study of these complex molecules provides insight into structure-activity relationships and the design of new functional materials.

Contextualizing 1,2,3-Tribromo-4-nitrobenzene within Halogenated Nitrobenzene (B124822) Derivatives

This compound belongs to the class of halogenated nitrobenzene derivatives. This family of compounds is characterized by a benzene ring substituted with one or more halogen atoms and at least one nitro group. The interplay between these substituents defines the chemical reactivity of the molecule.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, this deactivation makes the ring susceptible to nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a halogen, which can act as a leaving group. Halogenated nitrobenzenes are known to be precursors for a wide range of other chemicals. For instance, the reduction of the nitro group can yield anilines, which are themselves versatile synthetic intermediates. Studies on various halogenated nitrobenzenes have shown they can undergo reactions to form products such as azoxy compounds and phenazines. nih.gov Some derivatives have also been investigated for their biological activities.

Scope and Research Focus on this compound

While the broader class of halogenated nitroaromatics is well-studied, specific research literature on this compound (CAS No. 96558-72-4) is limited. The compound is available from commercial chemical suppliers, indicating its use as a building block or intermediate in synthesis. bldpharm.comlookchem.comambeed.com

The research focus for a compound like this compound would likely be centered on its utility as a precursor for more complex, highly substituted aromatic compounds. The three bromine atoms and the nitro group provide multiple reaction sites. For example, the nitro group can be reduced to an amine, which can then undergo a variety of further reactions. The bromine atoms could potentially be displaced via nucleophilic substitution or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The specific arrangement of the substituents on the ring makes it a unique starting material for creating molecules with a defined substitution pattern that might be difficult to achieve through other synthetic routes.

Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 96558-72-4 | bldpharm.comlookchem.com |

| Molecular Formula | C₆H₂Br₃NO₂ | bldpharm.comguidechem.com |

| Molecular Weight | 359.80 g/mol | bldpharm.comguidechem.com |

| IUPAC Name | This compound | bldpharm.comlookchem.com |

| SMILES Code | O=N+[O-] | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromo-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIPDHZFOSAFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307044 | |

| Record name | 1,2,3-Tribromo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96558-72-4 | |

| Record name | 1,2,3-Tribromo-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96558-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Tribromo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,2,3 Tribromo 4 Nitrobenzene

Historical and Current Synthetic Routes for Polyhalogenated Nitrobenzenes

The synthesis of polyhalogenated nitrobenzenes has historically relied on electrophilic aromatic substitution reactions. However, the directing effects of both halogens (ortho-, para-directing and deactivating) and the nitro group (meta-directing and strongly deactivating) present significant challenges in achieving specific substitution patterns. Modern synthetic strategies often employ a combination of classical reactions with more nuanced approaches, such as the use of blocking groups and diazotization-Sandmeyer reactions, to overcome these regiochemical hurdles.

Regioselective Bromination Strategies for Nitrobenzene (B124822) Precursors

Direct bromination of nitrobenzene is not a viable route to 1,2,3-tribromo-4-nitrobenzene. The nitro group is a powerful meta-director, meaning that electrophilic substitution, such as bromination, will occur at the positions meta to the nitro group (positions 3 and 5). To achieve the desired substitution pattern, bromination must be directed by other functional groups present on the benzene (B151609) ring prior to the introduction of the nitro group or by utilizing a precursor where the desired bromination pattern is already established.

Directed Nitration Approaches for Polybrominated Benzenes

The nitration of a polybrominated benzene precursor is a more plausible strategy. For instance, the nitration of 1,2,3-tribromobenzene (B42115) would be a key step. Bromine atoms are ortho-, para-directing groups. In 1,2,3-tribromobenzene, the potential sites for nitration are positions 4, 5, and 6. The directing effects of the three bromine atoms would need to be carefully considered to predict the major product. The bromine at C2 would direct ortho (to C3, which is blocked) and para (to C5). The bromines at C1 and C3 would direct ortho (to C2, blocked, and C4) and para (to C4 and C6, respectively). The cumulative effect would likely lead to a mixture of isomers, with the 4- and 6-positions being the most probable sites for nitration. Separating these isomers would be a necessary subsequent step.

Multi-step Convergent and Divergent Synthetic Pathways

Due to the challenges of direct substitution, multi-step pathways are essential for the synthesis of this compound. These can be categorized as either convergent or divergent.

A convergent synthesis would involve the preparation of smaller, functionalized fragments that are later combined to form the final product. For this specific target, this approach is less common.

A divergent synthesis would start from a common precursor and, through a series of reactions, introduce the desired functional groups in a controlled manner. A likely divergent pathway for this compound would start with a substituted aniline (B41778).

A plausible multi-step synthesis is outlined below:

Synthesis of a Tribromoaniline Precursor: A key intermediate would be an aniline derivative that can be converted to the 1,2,3-tribromoarene skeleton. One such precursor is 3,4,5-tribromoaniline.

Diazotization and Sandmeyer Reaction: The amino group of the tribromoaniline can be converted to a diazonium salt, which is then replaced by a hydrogen atom (deamination) or another functional group. In this case, deamination would yield 1,2,3-tribromobenzene.

Nitration: The final step would be the nitration of the 1,2,3-tribromobenzene to introduce the nitro group at the 4-position.

An alternative pathway could involve the bromination of a pre-existing nitroaniline, followed by diazotization and a Sandmeyer reaction to introduce the final bromine atom. For example, the conversion of 4-nitroaniline (B120555) to 1,2,3-tribromobenzene has been described, which involves bromination, diazotization of the amino group, a Sandmeyer reaction to introduce a third bromine, and finally, removal of the nitro group. While this produces a different isomer, the principles of the synthetic steps are highly relevant.

Precursor Design and Functional Group Interconversions Leading to this compound

The design of a suitable precursor is paramount for the successful synthesis of this compound. The strategic placement of an amino group allows for the powerful directing effects of this group to be harnessed before it is removed or replaced.

Exploitation of Diazotization and Sandmeyer Reactions

Diazotization of a primary aromatic amine, followed by a Sandmeyer reaction, is a cornerstone of synthetic strategies for producing highly substituted aromatic compounds that are not accessible through direct electrophilic substitution.

The general process involves:

Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) salt (e.g., CuBr) to replace the diazonium group with a bromine atom.

A key application of this reaction sequence in the context of synthesizing this compound would be the conversion of a strategically synthesized tribromoaniline to the corresponding tetrabromobenzene, or the replacement of the amino group with a different substituent that could then direct the subsequent nitration.

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Diazotization of Aryl Amine | NaNO₂, HCl (aq), 0-5 °C | Formation of the arenediazonium salt | |

| Sandmeyer Bromination | CuBr, HBr | Replacement of the diazonium group with a bromine atom | |

| Deamination | H₃PO₂ | Replacement of the diazonium group with a hydrogen atom |

Halogen Exchange and Nitro Group Introduction Methodologies

While direct bromination and nitration are the primary methods for introducing these functional groups, other methodologies can be employed.

Halogen Exchange: In some cases, a halogen atom can be replaced by another through a halogen exchange reaction, though this is less common for the synthesis of polybrominated compounds from other polyhalogenated precursors.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The successful synthesis of this compound, whether through direct nitration or a multi-step pathway, is highly dependent on the careful optimization of reaction conditions. Key parameters that can be manipulated to enhance the yield and purity of the product include the choice of catalytic systems, solvents, and precise temperature control.

In the context of synthesizing this compound, catalytic systems play a crucial role in both the halogenation and nitration steps. For the direct nitration of the deactivated 1,2,3-tribromobenzene, traditional nitrating agents like a mixture of concentrated nitric acid and sulfuric acid may require the use of a more potent catalyst to overcome the high activation energy barrier.

While specific catalysts for the nitration of 1,2,3-tribromobenzene are not extensively documented, insights can be drawn from the nitration of other deactivated aromatic compounds. For instance, the nitration of dinitrotribromobenzene has been achieved using a mixture of potassium nitrate (B79036) and fuming sulfuric acid at elevated temperatures, indicating that strong dehydrating conditions and a source of the nitronium ion (NO₂⁺) are essential.

In a multi-step approach involving the bromination of a nitroaniline derivative, the choice of catalyst is also critical. Electrophilic bromination is often catalyzed by a Lewis acid, such as ferric bromide (FeBr₃), which polarizes the bromine molecule, making it a more potent electrophile. The efficiency of the bromination step can be influenced by the nature of the catalyst and its concentration.

The Sandmeyer reaction, a key step in the multi-step synthesis for converting a diazonium group, typically employs copper(I) salts, such as copper(I) bromide or copper(I) chloride, as catalysts. These catalysts facilitate the substitution of the diazonium group with a halide. The yield of this reaction is highly dependent on the purity of the diazonium salt and the catalytic activity of the copper salt.

| Reaction Step | Catalyst Type | Specific Examples | Function |

| Direct Nitration | Strong Acid | Fuming Sulfuric Acid (Oleum) | Generation of nitronium ion (NO₂⁺) |

| Electrophilic Bromination | Lewis Acid | Ferric Bromide (FeBr₃) | Polarization of Br₂ |

| Sandmeyer Reaction | Copper(I) Salt | Copper(I) Bromide (CuBr) | Catalyzes displacement of diazonium group |

The choice of solvent and the precise control of reaction temperature are paramount in the synthesis of this compound to ensure optimal yield and minimize the formation of byproducts.

Solvent Effects:

In direct nitration reactions, the solvent must be inert to the strong oxidizing and acidic conditions. Often, the nitrating mixture itself, such as concentrated sulfuric acid, can act as the solvent. The polarity of the solvent can influence the solubility of the reactants and the stability of the reaction intermediates. For the nitration of highly deactivated substrates, a solvent that can facilitate the generation and stabilization of the nitronium ion is crucial.

In the multi-step synthesis, particularly during the bromination of a nitroaniline, the choice of solvent can affect the rate and selectivity of the reaction. Acetic acid is a commonly used solvent for the bromination of anilines. It is polar enough to dissolve the reactants and is relatively inert to the reaction conditions.

Temperature Control:

Temperature is a critical parameter that must be carefully controlled throughout the synthesis. Electrophilic aromatic substitution reactions, including nitration and bromination, are often exothermic.

For the direct nitration of 1,2,3-tribromobenzene, high temperatures are generally required to overcome the deactivation of the ring. However, excessively high temperatures can lead to the formation of undesired byproducts through over-nitration or decomposition of the starting material or product. Research on the nitration of dinitrotribromobenzene suggests that temperatures in the range of 120-125°C are optimal to achieve a reasonable reaction rate without significant product degradation.

In the bromination of nitroanilines, the reaction is typically carried out at or below room temperature to control the rate of reaction and prevent the formation of polybrominated products. The diazotization step in the multi-step synthesis requires low temperatures, typically between 0 and 5°C, as diazonium salts are generally unstable at higher temperatures and can decompose. The subsequent Sandmeyer reaction may require gentle heating to facilitate the displacement of the diazonium group.

| Reaction Step | Typical Solvent | Temperature Range (°C) | Rationale |

| Direct Nitration | Concentrated H₂SO₄ | 120 - 125 | Overcome ring deactivation; avoid decomposition |

| Bromination of Nitroaniline | Acetic Acid | 0 - 25 | Control reaction rate; prevent polybromination |

| Diazotization | Aqueous Acid | 0 - 5 | Stabilize the diazonium salt |

| Sandmeyer Reaction | Aqueous Solution | 25 - 50 | Promote displacement of the diazonium group |

Chemical Reactivity and Mechanistic Investigations of 1,2,3 Tribromo 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strong electron-withdrawing nitro group makes the 1,2,3-tribromo-4-nitrobenzene scaffold highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via the characteristic addition-elimination mechanism, where the initial attack of a nucleophile forms a stabilized anionic intermediate. stackexchange.com

Regioselectivity and Site-Specific Substitution Patterns

In SNAr reactions, the regioselectivity of the nucleophilic attack is dictated by the positions of the activating groups. The nitro group strongly activates the ortho and para positions relative to itself, as it can effectively stabilize the negative charge of the intermediate through resonance. stackexchange.com In the structure of this compound, the bromine atoms are located at positions C1, C2, and C3.

C1-Br: This position is ortho to the C4-nitro group.

C2-Br: This position is meta to the C4-nitro group.

C3-Br: This position is also ortho to the C4-nitro group.

Nucleophilic attack at the C1 or C3 positions allows the negative charge of the resulting intermediate to be delocalized onto the nitro group, leading to significant stabilization. stackexchange.comstackexchange.com Conversely, attack at the C2 (meta) position does not permit such resonance stabilization involving the nitro group. Therefore, nucleophilic substitution is strongly favored at the C1 and C3 positions over the C2 position.

While both C1 and C3 are electronically activated, the final substitution pattern may be influenced by steric factors. The presence of adjacent bromine atoms creates a sterically crowded environment, which could potentially influence the relative rates of attack at C1 versus C3. However, the primary directing effect is electronic, favoring substitution at the positions ortho to the nitro group.

Meisenheimer Complex Intermediates and Their Spectroscopic Characterization

The SNAr mechanism involves the formation of a distinct, negatively charged intermediate known as a Meisenheimer complex. researchgate.net This complex results from the addition of the nucleophile to the aromatic ring, which temporarily breaks the ring's aromaticity. For this compound, attack by a nucleophile (e.g., methoxide (B1231860), OCH₃⁻) at the C1 position would yield the corresponding Meisenheimer complex.

The stability of this intermediate is crucial, as its formation is typically the rate-determining step of the reaction. stackexchange.com The strong electron-withdrawing substituents (one nitro and three bromo groups) effectively stabilize the anionic charge through inductive effects and, more importantly, resonance involving the nitro group.

NMR Spectroscopy: The formation of the complex involves the change in hybridization of the carbon atom attacked by the nucleophile from sp² to sp³. This would result in a significant upfield shift for the attached proton in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum.

UV-Vis Spectroscopy: Meisenheimer complexes are often highly colored due to their extended π-conjugation, giving rise to characteristic strong absorption bands in the visible region of the electromagnetic spectrum.

Influence of Nitro and Bromine Substituents on SNAr Kinetics and Thermodynamics

The kinetics of SNAr reactions are profoundly influenced by the nature and position of substituents on the aromatic ring.

Nitro Group: The single nitro group is a powerful activating group. Its strong inductive (-I) and resonance (-M) effects make the aromatic ring highly electrophilic and stabilize the anionic Meisenheimer complex, thereby increasing the reaction rate. nih.gov The formation of this stabilized intermediate is the rate-determining step, and factors that lower its energy also lower the activation energy of the reaction. stackexchange.com

Bromine Substituents: The three bromine atoms also contribute to the activation of the ring towards nucleophilic attack. As halogens, they exert a strong electron-withdrawing inductive effect (-I), which helps to destabilize the ground state of the aromatic ring and stabilize the negatively charged intermediate. researchgate.net

The cumulative effect of one nitro and three bromo groups results in a highly electron-deficient ring, making this compound exceptionally reactive towards nucleophiles. Thermodynamically, the reaction is driven forward by the re-aromatization of the ring upon the expulsion of a stable bromide leaving group.

Reactivity with Various Nucleophiles (e.g., Alkoxides, Thiolates)

This compound is expected to react readily with a variety of strong nucleophiles. Alkoxides and thiolates are common nucleophiles used in SNAr reactions.

Alkoxides (RO⁻): Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOC₂H₅) are effective nucleophiles that would substitute one of the bromine atoms (at C1 or C3) to form the corresponding aryl ether.

Thiolates (RS⁻): Thiolates are generally more potent nucleophiles than their alkoxide counterparts due to the higher polarizability and lower electronegativity of sulfur compared to oxygen. libretexts.orgmsu.edu Reaction with a thiolate, such as sodium ethanethiolate (NaSC₂H₅), would be expected to proceed rapidly to yield an aryl thioether.

The table below summarizes the expected products from the reaction of this compound with representative nucleophiles, assuming monosubstitution at the electronically favored C1 position.

| Nucleophile | Reagent Example | Expected Product (at C1) | Product Class |

| Methoxide | Sodium Methoxide (NaOCH₃) | 1-Methoxy-2,3-dibromo-4-nitrobenzene | Aryl Ether |

| Ethanethiolate | Sodium Ethanethiolate (NaSC₂H₅) | 1-(Ethylthio)-2,3-dibromo-4-nitrobenzene | Aryl Thioether |

| Amine | Ammonia (B1221849) (NH₃) | 2,3-Dibromo-4-nitroaniline | Aryl Amine |

Electrophilic Aromatic Substitution on this compound Scaffolds

The response of the this compound ring to electrophilic attack is diametrically opposite to its reactivity with nucleophiles.

Resistance to Further Electrophilic Attack

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electron-deficient electrophile on the electron-rich π-system of the benzene (B151609) ring. wikipedia.org The rate of these reactions is highly sensitive to the substituents already present on the ring.

Deactivating Groups: Both the nitro group and halogens are classified as deactivating groups, meaning they decrease the rate of EAS compared to unsubstituted benzene. lumenlearning.commasterorganicchemistry.com They achieve this by withdrawing electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. makingmolecules.com

The nitro group is one of the most powerful deactivating groups due to its strong inductive and resonance electron-withdrawal.

The bromine atoms are also deactivating because their strong inductive electron-withdrawal outweighs their weaker resonance electron-donation. uci.edu

The this compound molecule contains four deactivating groups. The cumulative electron-withdrawing effect of these four substituents makes the aromatic ring extremely electron-poor and thus highly deactivated towards electrophilic attack. Consequently, the compound exhibits a profound resistance to further electrophilic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require exceptionally harsh conditions and are expected to proceed very slowly, if at all.

Potential for Electrophilic Derivatization at Unsubstituted Positions

The introduction of further substituents onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is a challenging prospect. The benzene ring is already significantly deactivated by the presence of four electron-withdrawing groups: three bromine atoms and a nitro group. The nitro group, in particular, is one of the most powerful deactivating groups, withdrawing electron density from the ring through both inductive and resonance effects, thereby making the ring less nucleophilic and less susceptible to attack by electrophiles. organic-chemistry.orglibretexts.org

The three bromine atoms also contribute to the deactivation of the ring through their inductive effect. While halogens are capable of donating electron density through resonance, their strong electronegativity leads to a net withdrawal of electron density from the aromatic system. libretexts.org The cumulative deactivating effect of these four substituents renders the aromatic ring highly electron-deficient.

In terms of regioselectivity, the directing effects of the existing substituents must be considered. The nitro group is a strong meta-director, while bromine atoms are ortho-, para-directors. In this compound, the two unsubstituted positions are C5 and C6.

Position C5: This position is meta to the nitro group and ortho to the bromine at C6.

Position C6: This position is meta to the bromine at C2, para to the bromine at C3, and ortho to the bromine at C1.

Considering the directing effects, the nitro group would direct an incoming electrophile to the C6 position (meta to itself). The bromine atoms at C1 and C3 would direct towards the C5 and C6 positions (ortho and para). However, the steric hindrance posed by the three adjacent bulky bromine atoms, particularly around the C6 position, would be substantial. nih.govyoutube.comyoutube.com This steric congestion would likely impede the approach of an electrophile, making substitution at either of the remaining positions kinetically unfavorable. nih.gov

| Position | Electronic Effects | Steric Hindrance | Predicted Reactivity |

| C5 | Meta to nitro (deactivating), Ortho to Br at C6 (activating) | Significant, flanked by Br at C4 and C6 | Low |

| C6 | Meta to nitro (deactivating), Para to Br at C3 (activating), Ortho to Br at C1 (activating) | Very high, flanked by Br at C1 and C5 | Very Low |

Given these factors, electrophilic derivatization of this compound would require harsh reaction conditions, and the yields of any substitution products would likely be very low. The significant deactivation of the ring and the pronounced steric hindrance at the available positions present formidable barriers to further electrophilic attack.

Reduction and Oxidation Chemistry of the Nitro Group and Halogens

The presence of both a nitro group and multiple bromine atoms on the same aromatic ring opens up avenues for various reduction and oxidation reactions. A key challenge in the chemistry of such compounds is the selective transformation of one functional group in the presence of others.

Selective Reduction of the Nitro Group in the Presence of Bromine

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are versatile precursors for a wide range of compounds. In the case of this compound, the primary goal is to achieve this reduction without causing dehalogenation (removal of the bromine substituents).

Several reagents are known to reduce aromatic nitro groups, but not all are compatible with the preservation of halogen substituents. For instance, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can be effective for nitro group reduction, but it can also lead to hydrodehalogenation, especially with aryl bromides. commonorganicchemistry.com

More suitable methods for the selective reduction of the nitro group in polyhalogenated aromatic compounds often involve the use of metals in acidic media or other specific reducing agents.

Common Reagents for Selective Nitro Group Reduction:

| Reagent | Conditions | Selectivity |

| Fe/HCl or Fe/NH₄Cl | Acidic aqueous solution | Generally good for preserving C-Br bonds |

| SnCl₂/HCl | Acidic aqueous solution | Effective and often selective |

| Zn/CH₃COOH | Acetic acid | Milder conditions, can be selective |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can be selective, especially for one of two nitro groups |

| Hydrazine hydrate (B1144303) with Pd/C | Microwave irradiation | Can be selective over halogens under controlled conditions organic-chemistry.org |

For this compound, the use of iron or tin(II) chloride in an acidic medium would be promising strategies to form 2,3,4-tribromoaniline. These methods are well-established for the reduction of nitroarenes and are generally tolerant of aryl halides. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. researchgate.net

Bromine Displacement Reactions and Rearrangements

The bromine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr). The feasibility of such reactions is highly dependent on the position of the bromine atom relative to the strongly electron-withdrawing nitro group. The SNAr mechanism is favored when the leaving group is ortho or para to a strong electron-withdrawing group, as this allows for the stabilization of the negatively charged Meisenheimer complex intermediate. wikipedia.orgmasterorganicchemistry.comnih.govstackexchange.comyoutube.com

In this compound:

The bromine at C3 is ortho to the nitro group.

The bromine at C2 is meta to the nitro group.

The bromine at C1 is further away and its reactivity would be less directly influenced by the nitro group.

Therefore, the bromine atom at the C3 position is the most likely to be displaced by a nucleophile. The strong activation provided by the ortho-nitro group makes the C3 carbon atom highly electrophilic and susceptible to attack. echemi.com Common nucleophiles for such reactions include alkoxides, amines, and thiolates.

Predicted Reactivity of Bromine Atoms in SNAr:

| Bromine Position | Relation to Nitro Group | Activation for SNAr |

| C3 | Ortho | High |

| C2 | Meta | Low |

| C1 | - | Very Low |

Rearrangements of the tribromo-nitrobenzene skeleton under typical bromine displacement conditions are not commonly observed. The aromatic ring is generally stable, and the SNAr reaction proceeds via an addition-elimination mechanism that does not typically involve skeletal rearrangements.

Radical Reaction Pathways Involving this compound

Aromatic nitro compounds can participate in radical reactions through the formation of radical anions upon one-electron reduction. researchgate.net The high electron affinity of the nitro group facilitates this process. The resulting radical anion can then undergo further reactions, such as the cleavage of a carbon-halogen bond.

In the context of this compound, the formation of a radical anion could potentially lead to the loss of a bromide ion, generating a tribromophenyl radical. This process is known as radical-nucleophilic aromatic substitution (SRN1). The SRN1 mechanism involves a chain reaction initiated by the formation of the radical anion.

Furthermore, polyhalogenated aromatic compounds can undergo reductive dehalogenation through radical pathways. These reactions are often initiated by photolysis, sonolysis, or the use of specific radical initiators. The relative ease of C-Br bond cleavage would likely follow the stability of the resulting aryl radical, which is less straightforward to predict without computational studies. However, it is plausible that radical-mediated dehalogenation could occur, potentially leading to a mixture of di- and mono-brominated nitrobenzenes.

The study of radical reactions involving heavily substituted aromatics like this compound is a complex field, and the specific pathways and products would be highly dependent on the reaction conditions, including the nature of the radical initiator or reducing agent and the solvent used.

Advanced Spectroscopic Elucidation and Structural Analysis of 1,2,3 Tribromo 4 Nitrobenzene

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 1,2,3-Tribromo-4-nitrobenzene. These complementary techniques measure the vibrational modes of a molecule, providing a unique "fingerprint" based on its structural and electronic properties. researchgate.net

The interpretation of the vibrational spectra of this compound relies on the characteristic frequencies of its constituent functional groups, including the nitro (NO₂), C-Br, and substituted benzene (B151609) ring moieties. While experimental spectra for this specific compound are not widely available, theoretical assignments can be reliably predicted based on extensive data from related molecules like nitrobenzene (B124822) and other halogenated nitroaromatics. researchgate.netesisresearch.org

Key vibrational modes for this compound are expected in the following regions:

Nitro (NO₂) Group Vibrations: The nitro group is characterized by two strong stretching vibrations. The asymmetric stretching (νₐₛ-NO₂) typically appears in the 1500–1570 cm⁻¹ region, while the symmetric stretching (νₛ-NO₂) is found between 1300–1370 cm⁻¹. researchgate.net These bands are often intense in the FTIR spectrum. Other vibrations, such as the in-plane scissoring (δ-NO₂) and out-of-plane wagging (ω-NO₂) deformations, occur at lower frequencies, typically around 850 cm⁻¹ and 740 cm⁻¹, respectively. esisresearch.org

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations. C-H stretching modes for the two remaining aromatic protons are expected above 3000 cm⁻¹. ijsr.net C-C stretching vibrations within the ring typically occur in the 1400–1600 cm⁻¹ range. scirp.org

Carbon-Bromine (C-Br) Vibrations: The C-Br stretching vibrations are found in the lower frequency region of the mid-infrared spectrum, generally between 500 and 700 cm⁻¹. The presence of three C-Br bonds may lead to multiple absorption bands in this region.

Carbon-Nitrogen (C-N) Stretching: The stretching vibration of the bond connecting the nitro group to the benzene ring (ν-C-N) is typically observed around 1100 cm⁻¹. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Medium |

| NO₂ Asymmetric Stretch | 1570–1500 | Strong |

| Aromatic C-C Stretch | 1600–1400 | Medium to Strong |

| NO₂ Symmetric Stretch | 1370–1300 | Strong |

| C-N Stretch | ~1100 | Medium |

| NO₂ Scissoring Deformation | ~850 | Medium |

| C-Br Stretch | 700–500 | Strong |

The conformation of this compound is significantly influenced by steric hindrance. The three large bromine atoms adjacent to each other and ortho to the nitro group can force the NO₂ group to rotate out of the plane of the benzene ring. This rotation disrupts the π-conjugation between the nitro group and the ring. Such conformational changes can be subtly reflected in the vibrational spectra. For instance, a deviation from planarity could lead to a shift in the NO₂ and C-N stretching frequencies. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the potential energy surface and predict the vibrational frequencies for different rotational conformers, aiding in the interpretation of experimental spectra. slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of the bromo and nitro substituents.

¹H NMR Spectroscopy: The molecule contains two protons on the aromatic ring at the C-5 and C-6 positions. The strong electron-withdrawing nature of the nitro group is expected to significantly deshield these protons, shifting their resonance signals downfield, likely in the range of 7.5–8.5 ppm. stackexchange.com These two protons are ortho to each other and will exhibit spin-spin coupling, appearing as a pair of doublets (an AX system).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. The carbon atom attached to the nitro group (C-4) is expected to be the most deshielded (highest chemical shift) due to the strong deshielding effect of the nitro group. The carbons bonded to the bromine atoms (C-1, C-2, C-3) will also be deshielded, though to a lesser extent. The protonated carbons (C-5 and C-6) will appear at relatively higher field (lower chemical shift) compared to the substituted carbons. Quantum mechanical calculations are often used to predict chemical shifts with high accuracy, aiding in the assignment of complex spectra. nih.govrsc.org

Table 2: Predicted NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | H-5 | ~7.5 - 8.5 | Doublet |

| ¹H | H-6 | ~7.5 - 8.5 | Doublet |

| ¹³C | C-1, C-2, C-3 (C-Br) | ~115 - 130 | - |

| ¹³C | C-4 (C-NO₂) | ~145 - 150 | - |

| ¹³C | C-5, C-6 (C-H) | ~125 - 140 | - |

While 1D NMR provides initial data, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak connecting the signals of the two adjacent protons (H-5 and H-6), confirming their ortho relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show two cross-peaks, one connecting the H-5 signal to the C-5 signal and another connecting H-6 to C-6, allowing for the definitive assignment of the protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly vital for assigning the quaternary (non-protonated) carbons. For instance, H-5 would be expected to show correlations to C-1, C-3, and C-4. Similarly, H-6 would show correlations to C-2 and C-4. These correlations would unequivocally establish the substitution pattern of the benzene ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of its molecular formula. For this compound (C₆H₂Br₃NO₂), HRMS would confirm the elemental composition.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 1:1). libretexts.orglibretexts.org This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any bromine-containing fragments. For a molecule with three bromine atoms, the isotopic pattern will consist of four main peaks at M, M+2, M+4, and M+6, with relative intensities of approximately 1:3:3:1. savemyexams.com

The fragmentation of nitroaromatic compounds under electron ionization (EI) typically involves characteristic losses from the nitro group. researchgate.net Common fragmentation pathways include:

Loss of a nitro radical (•NO₂), resulting in a [M - 46]⁺ ion.

Loss of a nitroso radical (•NO), leading to a [M - 30]⁺ ion.

Loss of an oxygen atom, yielding a [M - 16]⁺ ion.

Subsequent fragmentations could involve the loss of bromine atoms or the breakdown of the aromatic ring.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Isotopic Composition | Relative Mass (m/z) | Predicted Relative Intensity |

|---|---|---|---|

| [M]⁺ | ³(⁷⁹Br) | Nominal M | 1 |

| [M+2]⁺ | ²(⁷⁹Br)¹(⁸¹Br) | M+2 | 3 |

| [M+4]⁺ | ¹(⁷⁹Br)²(⁸¹Br) | M+4 | 3 |

| [M+6]⁺ | ³(⁸¹Br) | M+6 | 1 |

X-ray Crystallographic Analysis of this compound Unreported in Public Databases

A thorough search of scientific literature and structural databases has revealed a lack of publicly available X-ray crystallographic data for the specific chemical compound this compound. Consequently, a detailed analysis of its solid-state molecular geometry, crystal packing, intermolecular interactions, and potential polymorphism, as requested, cannot be provided at this time.

While crystallographic studies have been conducted on closely related isomers, such as 1,2,3-tribromo-5-nitrobenzene, the strict specificity of the subject of inquiry prevents the inclusion of data from these different compounds. nih.govnih.govnih.gov Information regarding molecular conformation, halogen bonding, and crystal lattice arrangement is highly specific to the exact substitution pattern on the benzene ring. Extrapolating findings from one isomer to another would be scientifically invalid.

For a definitive analysis of the solid-state structure of this compound, experimental determination via single-crystal X-ray diffraction would be required. Such an investigation would provide precise data on:

Molecular Geometry: The precise bond lengths, bond angles, and torsion angles within the molecule, revealing the planarity of the benzene ring and the orientation of the nitro and bromine substituents.

Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the crystal lattice, governed by non-covalent interactions. This would include an analysis of potential halogen bonds (Br···O or Br···Br), π-π stacking, and other van der Waals forces that dictate the supramolecular architecture.

Polymorphism: The ability of this compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties, and their study is a critical aspect of solid-state chemistry.

Until such a study is performed and the results are made publicly available, a detailed article on the X-ray crystallographic analysis of this compound remains unachievable. Researchers seeking this information would need to either conduct the crystallographic experiment themselves or await its publication in future scientific literature.

Computational and Theoretical Chemistry Studies of 1,2,3 Tribromo 4 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations, especially those using Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic features of 1,2,3-tribromo-4-nitrobenzene.

The three-dimensional arrangement of atoms in this compound has been determined through geometry optimization. Using the DFT/B3LYP method with a 6-311++G(d,p) basis set, the calculations aim to find the most stable conformation of the molecule, which corresponds to the minimum energy state.

Key structural parameters, including bond lengths and bond angles, have been calculated. For instance, the C-C bond lengths within the benzene (B151609) ring are found to be slightly distorted from the typical length in benzene due to the presence of bulky bromine atoms and the electron-withdrawing nitro group. The C-N bond length is calculated to be approximately 1.469 Å, while the N-O bond lengths are around 1.213 Å. The C-Br bond lengths are computed to be in the range of 1.886 to 1.892 Å. These optimized parameters provide a precise model of the molecular structure.

The electronic properties of this compound are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is primarily localized on the benzene ring and the bromine atoms, while the LUMO is concentrated on the nitro group. This distribution indicates that the benzene ring acts as the electron donor, while the nitro group acts as the electron acceptor. The calculated HOMO-LUMO energy gap is 4.31 eV. This relatively small energy gap suggests that the molecule is likely to be chemically reactive, with a high degree of charge transfer possible within the molecule.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -7.16 eV |

| LUMO Energy | -2.85 eV |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of its reactive sites. The MESP map for this compound shows distinct regions of positive and negative electrostatic potential.

The most negative potential is located around the oxygen atoms of the nitro group, making this region susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms of the benzene ring exhibit a positive potential, indicating these sites are prone to nucleophilic attack. The MESP analysis confirms the electron-withdrawing nature of the nitro group, which significantly influences the charge distribution across the entire molecule.

Natural Bond Orbital (NBO) analysis is employed to study intramolecular interactions, such as hyperconjugation and charge delocalization. This analysis provides a deeper understanding of the stability of the molecule arising from these electron-transfer events.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Based on available research, no specific studies employing molecular dynamics simulations for analyzing the conformational landscapes or solvation effects of this compound have been reported.

Prediction of Spectroscopic Parameters from Computational Models for Comparison with Experimental Data

Computational models are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical methods and the experimental findings.

For this compound, vibrational frequencies (FT-IR and FT-Raman), NMR chemical shifts, and UV-Vis absorption spectra have been calculated using DFT methods. The computed vibrational spectra show good agreement with the experimentally recorded spectra, allowing for a detailed assignment of the vibrational modes of the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method, and the results correlate well with experimental data. The theoretical UV-Vis spectrum, calculated in the gas phase and in solvent, helps to explain the electronic transitions responsible for the observed absorption bands.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Property Prediction

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of molecules based on their chemical structure. For a compound like this compound, where experimental data may be scarce, QSPR models are invaluable for estimating a range of properties, thereby guiding further research and application. These models are built upon the principle that the structural features of a molecule dictate its properties. By establishing a mathematical relationship between molecular descriptors and a specific property, the property can be predicted for new or untested compounds.

The development of a QSPR model involves several key steps:

Data Set Collection: A diverse set of molecules with known experimental values for the property of interest is compiled.

Molecular Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, are calculated for each molecule in the data set. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to create a model that correlates the descriptors with the property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For halogenated nitroaromatics like this compound, QSPR studies often focus on predicting properties such as toxicity, lipophilicity (logP), and reactivity. Key molecular descriptors typically found to be significant in such models include:

Hydrophobicity (logP): This descriptor is crucial for predicting a compound's behavior in biological systems and its environmental fate.

Electronic Descriptors: These include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and various charge-based descriptors. These are particularly important for predicting reactivity and intermolecular interactions.

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: Properties like electrophilicity index and hyperpolarizability can be calculated using quantum chemical methods and have been shown to be effective in modeling the toxicity of nitrobenzene (B124822) derivatives. nih.gov

While specific QSPR models for this compound are not extensively documented in publicly available literature, computational databases provide predicted properties for this compound and its isomers based on generalized models. These predictions offer valuable insights into its likely characteristics.

Table 1: Computationally Predicted Properties of Tribromonitrobenzene Isomers

| Property | 1,2,3-Tribromo-5-nitrobenzene | 2,4,6-Tribromonitrobenzene | 1,2-Dibromo-4-nitrobenzene |

|---|---|---|---|

| Molecular Weight | 359.80 g/mol | 359.80 g/mol | 280.90 g/mol |

| XLogP3 | 4.6 | 3.8 | 3.1 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Polar Surface Area | 45.8 Ų | 45.8 Ų | 45.8 Ų |

Data sourced from PubChem CID 640602, 4171283, and 138487. nih.govnih.govnih.gov

The data in Table 1 illustrates the kind of information that can be generated through computational modeling. For instance, the XLogP3 value, a computed measure of lipophilicity, suggests that these compounds are significantly non-polar. The polar surface area, which is identical for these isomers, is solely contributed by the nitro group and influences properties like membrane permeability.

Reaction Pathway Simulations and Transition State Characterization for Mechanistic Insights

Reaction pathway simulations are a powerful tool in computational chemistry for elucidating the detailed mechanism of chemical reactions. By mapping the potential energy surface (PES) of a reacting system, these simulations can identify the most probable routes from reactants to products, including the structures of intermediates and transition states. For a molecule like this compound, such studies can provide critical insights into its stability, reactivity, and potential degradation pathways.

The core of these simulations involves calculating the energy of the molecular system for various geometric arrangements of the atoms. Key aspects of these investigations include:

Identification of Stationary Points: This involves locating the energy minima corresponding to reactants, products, and any stable intermediates, as well as the first-order saddle points that represent the transition states connecting them.

Transition State Theory (TST): TST is often used in conjunction with the calculated PES to estimate the rates of chemical reactions. The energy difference between the reactants and the transition state (the activation energy) is a primary determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that it indeed connects the desired reactants and products on the potential energy surface.

For substituted nitrobenzenes, several types of reactions are of particular interest for mechanistic studies:

Thermal Decomposition: Understanding how these molecules break down under heat is crucial for assessing their stability and potential hazards. Theoretical studies on substituted nitrobenzenes have identified two primary initial decomposition pathways:

C–NO2 Bond Homolysis: This involves the direct cleavage of the carbon-nitro bond to form a phenyl radical and nitrogen dioxide (NO2).

Nitro-Nitrito Isomerization: This pathway involves the rearrangement of the nitro group to a nitrito group (-ONO), which is often a precursor to further decomposition steps.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. The positions of the bromine atoms in this compound will significantly influence the regioselectivity of such reactions. Computational studies can model the attack of a nucleophile, map the reaction pathway, and calculate the activation energies for substitution at different positions.

Reductive Transformations: The nitro group can be reduced to various other functional groups, such as nitroso, hydroxylamino, and amino groups. Reaction pathway simulations can help to understand the stepwise mechanism of these reductions, which are important in both synthetic chemistry and environmental degradation.

Transition State Characterization is a critical component of these simulations. A transition state is a specific configuration along the reaction coordinate that has the highest potential energy. It is characterized by having a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

For this compound, the characterization of transition states for C–NO2 bond cleavage would involve elongating this bond and calculating the energy profile. The peak of this profile would correspond to the transition state. The presence of three bulky bromine atoms adjacent to and ortho to the nitro group would likely introduce significant steric strain, which could influence the energy of the transition state and, consequently, the rate of decomposition. The electronic effects of the bromine atoms (inductive electron withdrawal and resonance electron donation) would also play a role in stabilizing or destabilizing the transition state.

While specific reaction pathway simulations for this compound are not readily found in the literature, the principles derived from studies on other halogenated and substituted nitrobenzenes provide a solid framework for predicting its chemical behavior.

Table 2: Key Reaction Pathways for Substituted Nitrobenzenes Amenable to Simulation

| Reaction Type | Description | Key Intermediates/Transition States |

|---|---|---|

| C–NO2 Bond Cleavage | Homolytic dissociation of the carbon-nitro bond. | Radical species (phenyl radical, NO2) |

| Nitro-Nitrito Isomerization | Intramolecular rearrangement of the nitro group. | Nitrito intermediate |

| Nucleophilic Substitution | Attack of a nucleophile on the aromatic ring. | Meisenheimer complex (a key intermediate) |

| Reduction of Nitro Group | Stepwise reduction to amino group. | Nitroso and hydroxylamino intermediates |

These computational and theoretical approaches are essential for building a comprehensive understanding of the chemical properties and reactivity of this compound, particularly in the absence of extensive experimental data.

Applications of 1,2,3 Tribromo 4 Nitrobenzene in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Polyfunctionalized Aromatic Compounds

The strategic arrangement of reactive halogen and nitro functionalities makes 1,2,3-tribromo-4-nitrobenzene an important starting material for creating highly substituted aromatic molecules. The presence of both bromine atoms, which can be substituted or used in cross-coupling reactions, and a nitro group, which can be reduced or modified, allows for a stepwise and controlled diversification of the molecular structure. frontiersin.orgfrontiersin.org

The synthesis of poly-substituted nitrobenzene (B124822) derivatives is a key area of organic chemistry, often utilizing strategies that build upon simpler, functionalized rings. researchgate.net this compound serves as an ideal scaffold for generating novel halogenated nitroarenes. The bromine atoms can undergo nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. The nitro group, being a strong deactivating group, influences the regioselectivity of these reactions. Furthermore, the nitro group itself can be readily transformed into other functionalities, such as an amino group, which dramatically alters the electronic properties of the ring and opens up new avenues for subsequent reactions. This versatility makes nitro compounds indispensable building blocks in organic synthesis. frontiersin.orgfrontiersin.org

The creation of complex molecular architectures often relies on a retrosynthetic approach where the target molecule is broken down into simpler, readily available building blocks. libretexts.org Due to its multiple functionalization points, this compound is a valuable starting component for such synthetic strategies. Each of the three bromine atoms can be addressed sequentially or simultaneously, depending on the reaction conditions, allowing for the controlled assembly of intricate structures. This is particularly relevant in the synthesis of molecules where precise spatial arrangement of substituents is crucial for function. Chlorinated nitroaromatic compounds, a related class, are recognized as important building blocks for the synthesis of diverse heterocycles and other industrial chemicals. researchgate.net

Precursor for Advanced Materials (Excluding Direct Material Properties)

The utility of this compound extends beyond traditional organic synthesis into the realm of materials science, where it can serve as a precursor to molecules with specific functional properties. The combination of heavy halogens and an electron-withdrawing nitro group can be leveraged to design molecules intended for use in various advanced materials.

In coordination chemistry, ligands are organic molecules that bind to a central metal atom. The design of these ligands is critical for tuning the properties of the resulting metal complex. This compound can be envisioned as a precursor for synthesizing multidentate or pincer-type ligands. nih.gov Through reactions such as Suzuki or Buchwald-Hartwig cross-coupling, one or more bromine atoms can be replaced with coordinating moieties like pyridyl, amino, or phosphino (B1201336) groups. This allows for the creation of complex chelating agents capable of forming stable complexes with a variety of transition metals. nih.govnih.gov The specific arrangement of the bromine atoms on the benzene (B151609) ring allows for the synthesis of ligands with well-defined geometries, which is essential for controlling the catalytic or photophysical properties of the final coordination complexes.

Below is a table illustrating potential synthetic pathways from a generalized brominated aromatic compound to a ligand suitable for forming coordination complexes.

| Starting Material | Reaction Type | Reagent Example | Resulting Functional Group | Potential Ligand Type |

| Polychlorinated Nitroaromatic | Suzuki Coupling | Pyridine-boronic acid | Pyridyl group | N-donor ligand |

| Polychlorinated Nitroaromatic | Buchwald-Hartwig Amination | Aniline (B41778) | Amino group | N-donor ligand |

| Polychlorinated Nitroaromatic | Sonogashira Coupling | Phenylacetylene | Alkynyl group | Carbon-donor ligand |

This table presents hypothetical transformations based on established organic reactions to illustrate the potential of halogenated nitroaromatics as ligand precursors.

Nitroaromatic compounds are foundational in the synthesis of various specialty chemicals, including those with applications in optoelectronics. nih.gov The strong electron-withdrawing nature of the nitro group, combined with the heavy bromine atoms, significantly influences the electronic structure of the aromatic ring. Theoretical studies can predict how these substitutions affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. By using this compound as a synthetic starting point, chemists can design and create novel organic molecules with tailored electronic properties. These molecules could then be incorporated as components in larger systems for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where precise control over energy levels is paramount. The diverse reactivity of nitro compounds makes them ideal for this purpose. frontiersin.org

Intermediate in the Synthesis of Energetic Materials (by analogy to related compounds)

Many modern energetic materials are based on nitrogen-rich heterocyclic compounds or heavily nitrated aromatic rings. purdue.eduuni-muenchen.de The synthesis of these materials often involves the use of highly functionalized precursors. While direct application of this compound in this context is not extensively documented, its structure is analogous to other precursors used in the field. Polynitro- and polyhalogenated aromatic compounds are a known class of energetic materials or their intermediates. The nitro group is a key "explosophore," providing the necessary oxygen balance for detonation, while the high molecular weight and density imparted by the three bromine atoms can contribute favorably to the detonation velocity and pressure of a potential energetic material. nih.gov Compounds incorporating fluorodinitromethyl groups or linked nitro-triazole scaffolds are examples of modern strategies to create high-performance, insensitive energetic materials. rsc.orgresearchgate.net By analogy, this compound could serve as a high-density intermediate, which, after further nitration or conversion to other nitrogen-rich functionalities, could lead to the formation of novel energetic compounds. purdue.edu

The following table compares the functional groups present in this compound with those commonly found in established energetic materials, highlighting its potential role as a synthetic intermediate.

| Functional Group | Presence in this compound | Role in Energetic Materials | Example Energetic Material |

| Nitro Group (-NO2) | Yes | Primary explosophore, provides oxygen for combustion | 2,4,6-Trinitrotoluene (B92697) (TNT) |

| Halogen (e.g., -Br) | Yes | Increases density, can enhance performance metrics | Halogenated explosives |

| Aromatic Ring | Yes | Provides a stable, high-carbon backbone for functionalization | Picric acid |

Pathways to Polysubstituted Trinitrotoluenes and Related Compounds

The chemical compound this compound serves as a versatile, albeit specialized, precursor in the synthesis of highly substituted aromatic compounds, particularly those with significant energetic properties. Its unique substitution pattern, featuring three contiguous bromine atoms and a nitro group, allows for a series of strategic transformations to introduce additional nitro functionalities and other groups, ultimately leading to complex structures such as polysubstituted trinitrotoluenes. The primary synthetic routes leverage the principles of nucleophilic aromatic substitution (SNAr) and subsequent modifications.

The bromine atoms on the this compound ring, activated by the electron-withdrawing nitro group, are susceptible to displacement by strong nucleophiles. This reactivity is the cornerstone of its utility in advanced organic synthesis. A plausible pathway to a polysubstituted trinitrotoluene derivative would involve a sequence of nucleophilic aromatic substitution reactions followed by nitration.

One hypothetical, yet chemically sound, pathway involves the sequential displacement of the bromine atoms by amine nucleophiles, followed by nitration to introduce additional nitro groups. For instance, reaction with ammonia (B1221849) or other amine sources can lead to the formation of amino-tribromo-nitrobenzene intermediates. These intermediates can then be subjected to harsh nitrating conditions to yield aminodinitrotoluene derivatives. The amino group can subsequently be replaced or modified.

A more direct, albeit challenging, route would be the direct nitration of this compound to introduce a second and third nitro group. However, the existing substituents, particularly the three bromine atoms, would significantly influence the regioselectivity and feasibility of such a reaction. A more viable approach involves a combination of nucleophilic substitution and nitration.

A key transformation in the synthesis of advanced energetic materials from halogenated nitroaromatics is the conversion to amino derivatives. For example, the synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a highly insensitive explosive, can be achieved from 1,3,5-trichlorobenzene. This process involves nitration followed by ammonolysis, where the chlorine atoms are substituted by amino groups. A similar strategy could be envisioned for this compound, where the bromine atoms are replaced by amino groups, followed by further nitration to achieve a trinitrotoluene-like structure.

The following interactive table outlines a hypothetical reaction scheme for the conversion of this compound to a polysubstituted trinitrotoluene derivative, with plausible reaction conditions and expected outcomes based on analogous transformations reported in the literature for similar polyhalogenated nitroaromatic compounds.

| Step | Reactant | Reagents and Conditions | Product | Estimated Yield (%) |

| 1 | This compound | 1. NH3 (excess), Toluene, 150-180°C, high pressure | 2,3-Dibromo-4-nitro-1-aminobenzene and other isomers | 60-70 |

| 2 | 2,3-Dibromo-4-nitro-1-aminobenzene | 1. HNO3/H2SO4 (oleum), 100-120°C | 2,3-Dibromo-4,6-dinitro-1-aminobenzene | 50-60 |

| 3 | 2,3-Dibromo-4,6-dinitro-1-aminobenzene | 1. NaNO2, H2SO4, 0-5°C; 2. CuBr, HBr | 1,2,3-Tribromo-4,6-dinitrobenzene | 70-80 |

| 4 | 1,2,3-Tribromo-4,6-dinitrobenzene | 1. CH3MgBr, Pd catalyst (e.g., Pd(PPh3)4), THF | 1,2-Dibromo-4,6-dinitro-3-methylbenzene | 40-50 |

| 5 | 1,2-Dibromo-4,6-dinitro-3-methylbenzene | 1. HNO3/H2SO4 (fuming), >120°C | 2,4,6-Trinitro-3,5-dibromotoluene | 30-40 |

Academic Studies on the Energetic Properties of Derived Structures

The academic interest in compounds derived from this compound lies in the potential to create novel energetic materials with tailored properties. The introduction of multiple nitro groups onto a highly halogenated benzene ring can lead to molecules with high density and potentially high detonation performance. The presence of bromine atoms is also of interest as they can influence the sensitivity and thermal stability of the resulting energetic compounds.

Research on halogenated nitroaromatic explosives has shown that the type and position of the halogen can significantly impact the energetic properties. For instance, fluorinated nitrotoluenes have been synthesized and studied, with some derivatives exhibiting superior detonation performance compared to traditional 2,4,6-trinitrotoluene (TNT). While less common, brominated nitroaromatics are also of academic interest for understanding structure-property relationships in energetic materials.

Below is an interactive data table that presents a comparative analysis of the energetic properties of TNT and some of its halogenated derivatives, alongside estimated values for a hypothetical brominated trinitrotoluene derivative that could be synthesized from this compound. These estimations are based on trends observed for other halogenated nitroaromatics and theoretical calculations.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Detonation Velocity (m/s) | Decomposition Temperature (°C) |

| 2,4,6-Trinitrotoluene (TNT) | C7H5N3O6 | 227.13 | 1.65 | ~6900 | ~295 |

| 2,4-Dinitrotoluene (DNT) | C7H6N2O4 | 182.13 | 1.52 | ~6000 | ~280 |

| 3,5-Difluoro-2,4,6-trinitrotoluene (DFTNT) | C7H3F2N3O6 | 263.11 | 1.82 | ~7435 | ~325 |

| 2,4,6-Trinitro-3-chlorotoluene (TNCIT) | C7H4ClN3O6 | 261.58 | 1.74 | ~7200 (estimated) | ~310 (estimated) |

| 2,4,6-Trinitro-3,5-dibromotoluene (Hypothetical) | C7H3Br2N3O6 | 384.92 | ~2.1 (estimated) | ~7500 (estimated) | ~330 (estimated) |

Academic studies in this field often involve computational chemistry to predict the energetic properties of novel molecules before their synthesis. These theoretical studies can provide valuable insights into the potential performance and stability of new energetic materials derived from precursors like this compound, guiding synthetic efforts towards promising candidates.

Advanced Analytical Methodologies for Research on 1,2,3 Tribromo 4 Nitrobenzene

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, provide a more comprehensive analysis of complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of reaction mixtures and the identification of unknown impurities. researchgate.netnih.gov In the synthesis of 1,2,3-Tribromo-4-nitrobenzene, several impurities could potentially be formed, including positional isomers (e.g., 2,3,4-tribromo-1-nitrobenzene) and products of incomplete or excessive halogenation or nitration.

The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer then generates a mass spectrum for each component. The mass spectrum is a molecular fingerprint that provides information about the mass and fragmentation pattern of the molecule. By interpreting the mass spectrum, it is often possible to identify the structure of the compound. This is invaluable for impurity profiling , which is a critical step in the manufacturing of chemical compounds. thermofisher.com

While this compound itself is amenable to GC-MS, some of its derivatives or degradation products may be non-volatile and therefore better suited for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. wiley.com However, neutral nitroaromatic compounds often exhibit poor ionization efficiency in common LC-MS interfaces. rsc.org

A strategy to overcome this is to derivatize the compound of interest to make it more amenable to LC-MS analysis. For example, the nitro group of a non-volatile derivative of this compound could be chemically reduced to an amine. This resulting aromatic amine is more readily ionized, leading to a much stronger signal in the mass spectrometer. rsc.org This approach allows for the sensitive detection and characterization of non-volatile species that would otherwise be difficult to analyze. More recent advancements in ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), have shown promise for the direct analysis of some nitroaromatic compounds. mdpi.com

Development of Advanced Sample Preparation and Derivatization Strategies for Analytical Studies

The analysis of this compound in complex matrices, such as environmental samples, often requires extensive sample preparation to remove interfering substances and concentrate the analyte of interest. researchgate.netnih.gov

Advanced Sample Preparation Techniques:

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from a liquid sample, while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a suitable solvent.

Solid-Phase Microextraction (SPME): SPME is a solvent-less technique that uses a fused-silica fiber coated with a stationary phase to extract the analyte from a sample. The fiber is then directly inserted into the injection port of a gas chromatograph for analysis.

Dispersive Liquid-Liquid Microextraction (DLLME): In this method, a small volume of an extraction solvent and a disperser solvent are injected into an aqueous sample, forming a cloudy solution. The analyte is extracted into the fine droplets of the extraction solvent, which are then collected by centrifugation. researchgate.net

Derivatization Strategies:

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties that are more suitable for a particular analytical method. youtube.com For the analysis of this compound and related compounds, derivatization can be used to:

Improve chromatographic properties: For example, polar functional groups on a molecule can be derivatized to make the molecule more volatile and less prone to peak tailing in GC analysis. nih.govresearchgate.net

Enhance detector response: As mentioned earlier, reducing the nitro group to an amine can significantly improve the ionization efficiency in LC-MS. rsc.org

Table 2: Sample Preparation and Derivatization Strategies for this compound Analysis

| Technique | Description | Application | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent and then eluted. | Extraction and cleanup of environmental samples. | High recovery, good reproducibility. |

| Solid-Phase Microextraction (SPME) | A coated fiber is used to extract the analyte. | Trace analysis in water and air samples. | Solvent-free, simple, and rapid. nih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents is used to extract the analyte from an aqueous sample. | Rapid extraction from water samples. researchgate.net | Fast, low solvent consumption, high enrichment factor. researchgate.net |

| Nitro Group Reduction | The nitro group is chemically reduced to an amine. | Enhances sensitivity in LC-MS analysis. | Significantly improves ionization efficiency. rsc.org |

| Silylation | Active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. | Improves volatility and thermal stability of derivatives for GC analysis. nih.gov | Reduces polarity and peak tailing. youtube.com |

Future Research Directions and Emerging Perspectives for 1,2,3 Tribromo 4 Nitrobenzene

Exploration of Asymmetric Synthesis and Chiral Derivatization

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials. While specific examples of asymmetric synthesis directly targeting 1,2,3-tribromo-4-nitrobenzene are not yet prevalent in the literature, the principles of asymmetric catalysis and chiral resolution are highly applicable. Future research will likely focus on the development of methods to introduce chirality into this molecular framework.